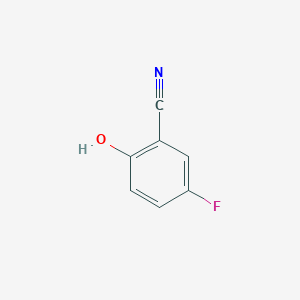
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, also known as EMOP, is a synthetic organic compound used in scientific research for its various biochemical and physiological effects. It is a member of the oxoisoaporphine alkaloid family and is structurally similar to other alkaloids such as apomorphine and morphine.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves its interaction with various molecular targets in the body such as enzymes and receptors. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. Ethyl 3-(4-methoxyanilino)-3-oxopropanoate also acts as an agonist for dopamine receptors, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has various biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. Ethyl 3-(4-methoxyanilino)-3-oxopropanoate also has anti-inflammatory and antioxidant properties, which can help protect the body from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in lab experiments is its ability to selectively target specific molecular targets in the body, which can help researchers better understand the mechanisms underlying various diseases. However, one of the limitations of using Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on Ethyl 3-(4-methoxyanilino)-3-oxopropanoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in the body, which can help optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure Ethyl 3-(4-methoxyanilino)-3-oxopropanoate.
Applications De Recherche Scientifique
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In Parkinson's disease, Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In Alzheimer's disease, Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been shown to improve cognitive function and memory by inhibiting the formation of beta-amyloid plaques.
Propriétés
IUPAC Name |
ethyl 3-(4-methoxyanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWGDDYVTJJPEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489299 |
Source


|
| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |
CAS RN |
5382-15-0 |
Source


|
| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

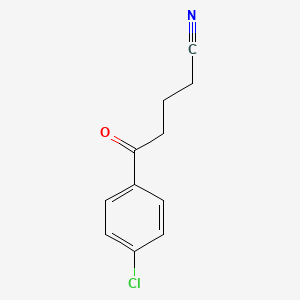

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
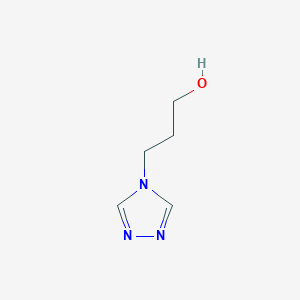
![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)

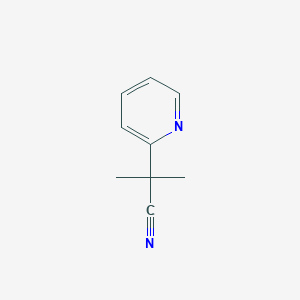

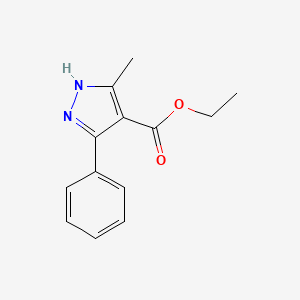
![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)
